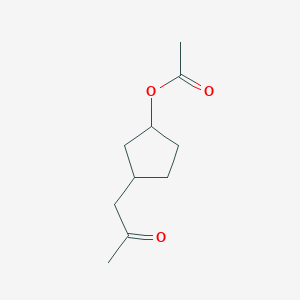
3-(2-Oxopropyl)cyclopentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxopropyl)cyclopentyl acetate is an organic compound that belongs to the class of esters. It is characterized by a cyclopentane ring substituted with an oxopropyl group and an acetate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopropyl)cyclopentyl acetate can be achieved through several methods. One common approach involves the esterification of 3-(2-Oxopropyl)cyclopentanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopropyl)cyclopentyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
3-(2-Oxopropyl)cyclopentyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Oxopropyl)cyclopentyl acetate involves its interaction with specific molecular targets and pathways. The oxopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl acetate: Lacks the oxopropyl group, making it less reactive in certain chemical reactions.
3-(2-Oxopropyl)cyclohexyl acetate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring, leading to different steric and electronic properties.
Properties
CAS No. |
61599-08-4 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
[3-(2-oxopropyl)cyclopentyl] acetate |
InChI |
InChI=1S/C10H16O3/c1-7(11)5-9-3-4-10(6-9)13-8(2)12/h9-10H,3-6H2,1-2H3 |
InChI Key |
FBTXWODVODNNLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCC(C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















